Docebenone

Description

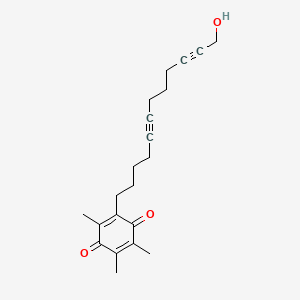

Structure

3D Structure

Properties

IUPAC Name |

2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEABJKSGGRCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045125 | |

| Record name | Docebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80809-81-0 | |

| Record name | Docebenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80809-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docebenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AA-861 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCEBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Docebenone: A Technical Guide to a Selective 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docebenone, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The 5-lipoxygenase (5-LOX) pathway is a critical component of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[4][5] Inhibition of 5-LOX presents a promising therapeutic strategy for a range of inflammatory disorders.[4] this compound (2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone) has been identified as a highly selective and orally active inhibitor of 5-LOX, demonstrating efficacy in both in vitro and in vivo models of inflammation.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the 5-LOX enzyme, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis. This, in turn, blocks the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Its selectivity for 5-LOX over other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and 12-lipoxygenase (12-LOX), makes it a valuable tool for studying the specific roles of the 5-LOX pathway in health and disease.[2]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Assay System | IC50 Value (µM) | Reference |

| 5-Lipoxygenase (5-LOX) | Guinea pig polymorphonuclear leukocytes | 0.8 | [2] |

| 5-HETE Production | Rat peritoneal macrophages (A23187-induced) | 0.03 | [2] |

| Leukotriene B4 (LTB4) Production | Rat peritoneal macrophages (A23187-induced) | 0.08 | [2] |

Table 2: Selectivity Profile of this compound

| Enzyme | Assay System | IC50 Value (µM) | Selectivity (Fold vs. 5-LOX) | Reference |

| 12-Lipoxygenase (12-LOX) | - | >100 | >125 | [2] |

| Cyclooxygenase (COX) | - | >100 | >125 | [2] |

Note: Specific IC50 values for COX-1 and COX-2 are not explicitly stated in the primary literature but are reported to be greater than 100 µM, indicating a high degree of selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize this compound.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol is based on the methods described in the initial characterization of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 5-lipoxygenase activity.

Materials:

-

This compound (AA-861)

-

Guinea pig polymorphonuclear leukocytes (PMNs)

-

Arachidonic acid

-

Calcium ionophore A23187

-

Buffer (e.g., Hanks' Balanced Salt Solution)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Cell Preparation: Isolate PMNs from guinea pig peritoneal exudate.

-

Incubation: Pre-incubate the PMNs with varying concentrations of this compound or vehicle control in buffer at 37°C for a specified time (e.g., 10 minutes).

-

Stimulation: Initiate the 5-LOX reaction by adding arachidonic acid and calcium ionophore A23187.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 5 minutes) by adding an organic solvent and acidifying the mixture.

-

Extraction: Extract the lipoxygenase products (e.g., 5-HETE) into the organic phase.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Analyze the production of 5-HETE using reverse-phase HPLC with UV detection at 235 nm.

-

Calculation: Determine the concentration of this compound that causes 50% inhibition of 5-HETE formation compared to the vehicle control.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

This compound (AA-861)

-

Male Wistar rats (or other suitable strain)

-

Carrageenan (1% solution in saline)

-

Pletysmometer or calipers

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

-

Drug Administration: Administer this compound orally at various doses (e.g., 80 mg/kg) or the vehicle control to different groups of rats.[2]

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.[6][7][8]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each this compound-treated group compared to the vehicle-treated control group at each time point.

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This model is used to evaluate the potential of compounds to treat allergic asthma.

Objective: To determine the effect of this compound on allergen-induced bronchoconstriction.

Materials:

-

This compound (AA-861)

-

Male Hartley guinea pigs

-

Ovalbumin (OVA)

-

Aluminum hydroxide (as an adjuvant)

-

Apparatus for measuring respiratory function (e.g., Konzett-Rössler method)

-

Vehicle for drug administration

Procedure:

-

Sensitization: Sensitize guinea pigs by intraperitoneal injection of ovalbumin mixed with aluminum hydroxide. A second sensitization is typically given after a period of time (e.g., 2 weeks).[9]

-

Drug Administration: Administer this compound orally at a specific dose (e.g., 20 mg/kg) or the vehicle control one hour before the allergen challenge.[2]

-

Allergen Challenge: Anesthetize the sensitized guinea pigs and set up the apparatus to measure respiratory overflow, an indicator of bronchoconstriction. Administer a challenge dose of ovalbumin intravenously.

-

Measurement of Bronchoconstriction: Record the increase in respiratory overflow.

-

Data Analysis: Calculate the percentage of inhibition of the ovalbumin-induced bronchoconstriction in the this compound-treated group compared to the vehicle-treated control group.

Visualizations

Diagrams are provided to illustrate key concepts related to this compound's function and evaluation.

Caption: Arachidonic Acid Cascade and the Site of this compound Action.

Caption: Experimental Workflow for In Vitro 5-LOX Inhibition Assay.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Model.

Conclusion

This compound (AA-861) is a well-characterized, potent, and selective 5-lipoxygenase inhibitor. Its ability to specifically block the production of leukotrienes makes it an invaluable research tool for elucidating the role of the 5-LOX pathway in various physiological and pathological processes. Furthermore, its demonstrated in vivo efficacy in models of inflammation and allergy highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-allergic therapeutics. This technical guide provides the foundational information necessary for researchers and drug developers to effectively utilize and build upon the existing knowledge of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. probiologists.com [probiologists.com]

- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]

- 9. cusabio.com [cusabio.com]

The Role of Idebenone in the Inhibition of Ferroptosis: A Technical Guide

An Important Note on Terminology: This technical guide explores the role of Idebenone in inhibiting ferroptosis. While the initial query specified "Docebenone," the vast majority of current scientific literature detailing a clear mechanism against ferroptosis, particularly via the FSP1 pathway, refers to Idebenone. This compound is known as a 5-lipoxygenase inhibitor, an enzyme family that can contribute to ferroptosis, but the in-depth mechanistic data presented here pertains to Idebenone.

Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] Unlike other cell death modalities such as apoptosis or necrosis, ferroptosis is defined by unique biochemical and morphological features, including mitochondrial shrinkage and increased membrane density.[1] The core process involves the uncontrolled peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, a reaction catalyzed by iron and leading to membrane damage and cell lysis.[1][4] This process is implicated in a growing number of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making its pharmacological inhibition a significant therapeutic strategy.[3][5][6]

Idebenone: A Potent Inhibitor of Ferroptosis

Idebenone, a synthetic analogue of coenzyme Q10, has been identified as a novel and potent inhibitor of ferroptosis.[5][7] Its protective effects have been notably demonstrated in models of doxorubicin (DOX)-induced cardiotoxicity, where ferroptosis is a key pathological mechanism.[5][7][8] Idebenone mitigates cell death by counteracting the hallmark features of ferroptosis: iron overload, reactive oxygen species (ROS) accumulation, and lipid peroxidation.[5][7] Its primary mechanism of action is not through the canonical Glutathione Peroxidase 4 (GPX4) pathway but via a distinct, parallel pathway involving the stabilization of Ferroptosis Suppressor Protein 1 (FSP1).[5][7][8]

Core Mechanism of Action: The FSP1-CoQ10 Axis

The primary anti-ferroptotic activity of Idebenone is mediated through its interaction with FSP1, a key component of a GPX4-independent ferroptosis suppression system.[7][9]

3.1 Stabilization of FSP1 Protein Studies have shown that Idebenone significantly increases FSP1 protein levels without affecting its mRNA expression.[5][8] The mechanism involves the direct binding of Idebenone to FSP1. Specifically, Idebenone forms stable hydrogen bonds with the FSP1 protein at the K355 residue, which is thought to interfere with its association with ubiquitin.[5][7][8] By inhibiting the ubiquitin-proteasome degradation of FSP1, Idebenone ensures the protein's stability and sustained activity.[5][7][8]

3.2 Regeneration of Coenzyme Q10 FSP1 functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, or ubiquinone) to its reduced form, ubiquinol (CoQ10H2).[7][9] By stabilizing FSP1, Idebenone enhances this reductive process.[7] Ubiquinol is a potent, lipophilic radical-trapping antioxidant that resides within cellular membranes. It effectively neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing the membrane damage that executes ferroptosis.[9]

3.3 Downstream Effects The stabilization of FSP1 and subsequent regeneration of CoQ10H2 lead to several protective downstream effects:

-

Reduced Lipid Peroxidation: Idebenone treatment significantly decreases levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation.[7]

-

Suppression of ROS: By halting lipid peroxidation, Idebenone attenuates the accumulation of cytotoxic ROS.[5][7]

-

Regulation of Iron Homeostasis: Idebenone has been shown to ameliorate the disturbance of iron metabolism, reducing the intracellular iron overload that can trigger ferroptosis via Fenton reactions.[1][5][7]

Signaling Pathway Diagram

Caption: Idebenone stabilizes FSP1, enhancing CoQ10 reduction to inhibit lipid peroxidation.

Quantitative Data on Idebenone's Efficacy

The anti-ferroptotic effects of Idebenone have been quantified in both in vitro and in vivo models.

Table 1: Summary of In Vitro Efficacy of Idebenone in Doxorubicin (DOX)-Treated Neonatal Rat Cardiomyocytes (NRCMs)

| Parameter Measured | Condition | Result | Implication | Reference |

|---|---|---|---|---|

| Cell Viability (CCK-8 Assay) | DOX Treatment | Decreased Viability | DOX-induced cytotoxicity | [8] |

| DOX + Idebenone (5µM) | Markedly Improved Viability | Idebenone is cytoprotective | [8] | |

| Lipid Peroxidation (MDA Levels) | DOX Treatment | Significantly Increased | DOX induces lipid peroxidation | [7] |

| DOX + Idebenone | Significantly Attenuated | Idebenone inhibits lipid peroxidation | [7] | |

| Protein Expression (Western Blot) | DOX Treatment | GPX4 & FSP1 Downregulated | DOX impairs anti-ferroptosis systems | [7] |

| | DOX + Idebenone | Rescued GPX4 & FSP1 Levels | Idebenone restores key defense proteins |[7] |

Table 2: Summary of In Vivo Efficacy of Idebenone in a Mouse Model of DOX-Induced Cardiotoxicity

| Parameter Measured | Condition | Result | Implication | Reference |

|---|---|---|---|---|

| Cardiac Iron Levels (Prussian Blue) | DOX Treatment | Increased Iron Levels | DOX induces iron overload | [7] |

| DOX + Idebenone | Attenuated Iron Increase | Idebenone regulates iron metabolism | [7] | |

| Lipid Peroxidation (MDA Levels) | DOX Treatment | Significantly Increased | DOX causes lipid peroxidation in vivo | [7] |

| DOX + Idebenone | Significantly Attenuated | Idebenone is a potent antioxidant in vivo | [7] | |

| Cardiac Function | DOX Treatment | Cardiac Dysfunction | DOX impairs heart function | [5] |

| DOX + Idebenone | Significantly Attenuated Dysfunction | Idebenone preserves cardiac function | [5] | |

| Serum Markers (ALT, CR) | DOX Treatment | Increased Levels | DOX causes systemic organ damage | [8] |

| | DOX + Idebenone | Significantly Inhibited Increase | Idebenone mitigates organ damage |[8] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

5.1 Cell Viability Assay This protocol is used to assess the cytotoxic effects of a compound and the protective effects of an inhibitor.

-

Principle: Tetrazolium-based assays (e.g., MTT, MTS, CCK-8) measure the metabolic activity of viable cells.[10][11] Dehydrogenase enzymes in living cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[11]

-

Methodology:

-

Cell Seeding: Plate cells (e.g., NRCMs) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with the ferroptosis inducer (e.g., Doxorubicin) with or without various concentrations of Idebenone. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.[10][12]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[12]

-

Caption: Workflow for a typical cell viability assay to assess cytoprotection.

5.2 Lipid Peroxidation (MDA) Assay This assay quantifies the level of lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde end-product.[13][14]

-

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions.[15] This reaction forms a pink-colored MDA-TBA adduct, which can be measured colorimetrically or fluorometrically.[15][16]

-

Methodology:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer (e.g., RIPA buffer with BHT to prevent ex vivo oxidation).[13][17] Centrifuge to pellet debris.

-

Reaction Setup: Mix a specific volume of the supernatant with an acidic TBA solution.

-

Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[16]

-

Cooling: Stop the reaction by placing samples on ice for 10 minutes.[16]

-

Measurement: Centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.[16][17]

-

Quantification: Calculate the MDA concentration using a standard curve generated from known concentrations of an MDA standard.[14]

-

Caption: Standard workflow for quantifying lipid peroxidation via the TBARS method.

5.3 Western Blotting This technique is used to detect and quantify the expression levels of specific proteins (e.g., FSP1, GPX4).

-

Principle: Proteins from a sample lysate are separated by size via gel electrophoresis, transferred to a membrane, and then probed using antibodies specific to the target protein.

-

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate protein lysates by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FSP1, anti-GPX4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

-

Related Antioxidant Pathways

While the FSP1 axis is the primary mechanism for Idebenone, it is important to understand it in the context of other cellular defense systems against ferroptosis.

6.1 The GPX4-GSH Axis The canonical pathway for preventing ferroptosis is centered on Glutathione Peroxidase 4 (GPX4).[4][18] GPX4 is a selenoenzyme that directly reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1][18] The synthesis of GSH is dependent on the uptake of cystine via the system Xc- antiporter.[4] Many experimental ferroptosis inducers, such as Erastin and RSL3, act by inhibiting system Xc- or GPX4, respectively.[19] Idebenone's ability to rescue GPX4 downregulation suggests it may provide multi-level protection.[7]

6.2 The NRF2-ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[20][21][22] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[23] These genes include those involved in iron metabolism (e.g., FTH1) and detoxification (e.g., NQO1), which collectively help to mitigate the triggers of ferroptosis.[18] Activation of the Nrf2 pathway represents a key endogenous defense mechanism against ferroptosis.[4][18]

Caption: The Nrf2-ARE pathway, a key defense system against oxidative stress.

Conclusion

Idebenone stands out as a significant inhibitor of ferroptosis, operating primarily through the stabilization of FSP1. This mechanism enhances the non-canonical, GPX4-independent FSP1/CoQ10 antioxidant system, effectively neutralizing lipid peroxyl radicals and preventing the catastrophic membrane damage that defines ferroptotic cell death. Supported by robust in vitro and in vivo data, Idebenone's ability to mitigate iron overload, ROS accumulation, and lipid peroxidation underscores its therapeutic potential for diseases where ferroptosis is a key driver of pathology, such as in chemotherapy-induced organ damage. Further research into FSP1-stabilizing compounds like Idebenone may open new avenues for clinical intervention in a wide range of ferroptosis-related disorders.

References

- 1. antbioinc.com [antbioinc.com]

- 2. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Idebenone alleviates doxorubicin-induced cardiotoxicity by stabilizing FSP1 to inhibit ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Idebenone alleviates doxorubicin-induced cardiotoxicity by stabilizing FSP1 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell viability assay selection guide | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. plant-stress.weebly.com [plant-stress.weebly.com]

- 18. Regulatory pathways and drugs associated with ferroptosis in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]

- 20. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Docebenone (AA-861): A Technical Guide to its Chemical Properties and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docebenone, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of leukotrienes.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes detailed tables of its chemical and pharmacological data, descriptions of experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows to support further research and development.

Chemical Structure and Properties

This compound is a benzoquinone derivative.[5][6][7] Its chemical name is 2-(12-hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione.[8]

Table 1: Chemical and Physical Properties of this compound (AA-861)

| Property | Value | Reference |

| IUPAC Name | 2-(12-hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | [8] |

| Synonyms | AA-861, A-61589 | [2] |

| CAS Number | 80809-81-0 | [1][2][8] |

| Molecular Formula | C₂₁H₂₆O₃ | [2][8][9] |

| Molecular Weight | 326.43 g/mol | [8][9] |

| Appearance | Solid powder, light yellow to yellow | [5][8] |

| Solubility | Soluble in DMSO (250 mg/mL), ethanol (10 mg/mL), acetonitrile, ethyl acetate, and chloroform. Virtually insoluble in water. | [2][7][8] |

| Storage | Dry, dark, and at -20°C for long-term stability (≥360 days). | [8] |

Pharmacological Properties and Mechanism of Action

This compound is a selective and orally active inhibitor of 5-lipoxygenase (5-LO).[1][4] Its primary mechanism of action is the competitive inhibition of the 5-LO enzyme, thereby blocking the biosynthesis of leukotrienes, which are potent inflammatory mediators.[6]

Inhibition of 5-Lipoxygenase and Leukotriene Synthesis

This compound demonstrates high selectivity for 5-LO over other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase (12-LO) and cyclooxygenase (COX), being over 100-fold more selective for 5-LO.[2] This selectivity minimizes off-target effects. The inhibitory effects of this compound on the production of various leukotrienes and related molecules have been quantified in several studies.

Table 2: In Vitro Inhibitory Activity of this compound (AA-861)

| Target/Product | Cell Type/System | IC₅₀ Value | Reference |

| 5-Lipoxygenase (5-LO) | Guinea pig peritoneal polymorphonuclear leukocytes | 0.8 µM | [2][6] |

| 5-HETE Production | A23187-induced rat peritoneal macrophages | 0.03 µM | [2] |

| Leukotriene B₄ (LTB₄) Production | A23187-induced rat peritoneal macrophages | 0.08 µM | [2] |

| Leukotriene B₄ (LTB₄) Synthesis | Calcium ionophore-stimulated human polymorphonuclear leukocytes | 3 x 10⁻⁷ M (0.3 µM) | [10] |

| Leukotriene C₄ (LTC₄) Synthesis | Calcium ionophore-stimulated human polymorphonuclear leukocytes | 1 x 10⁻⁸ M (0.01 µM) | [10] |

Signaling Pathway

This compound intervenes in the arachidonic acid metabolic pathway. By inhibiting 5-lipoxygenase, it prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.

Caption: Mechanism of action of this compound as a 5-lipoxygenase inhibitor.

Key Experimental Protocols

In Vitro Inhibition of Leukotriene Synthesis in Human Polymorphonuclear Leukocytes

This protocol describes the methodology used to determine the inhibitory effect of this compound on leukotriene B₄ (LTB₄) and C₄ (LTC₄) synthesis in human polymorphonuclear leukocytes.[10]

Caption: Experimental workflow for in vitro inhibition of leukotriene synthesis.

Methodology:

-

Isolation of Polymorphonuclear Leukocytes (PMNs): Human PMNs are isolated from peripheral blood using standard density gradient centrifugation techniques.

-

Incubation with this compound: The isolated PMNs are pre-incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: Leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as A23187.

-

Extraction and Quantification: The reaction is stopped, and the leukotrienes (LTB₄ and LTC₄) are extracted from the cell suspension. The quantities of LTB₄ and LTC₄ are then determined using High-Performance Liquid Chromatography (HPLC).

-

IC₅₀ Determination: The concentration of this compound that causes a 50% inhibition of LTB₄ and LTC₄ synthesis (IC₅₀) is calculated from the dose-response curve.

In Vivo Models of Inflammation and Allergy

This compound has been evaluated in several animal models to assess its anti-inflammatory and anti-allergic properties.

Table 3: In Vivo Efficacy of this compound (AA-861)

| Model | Species | Dose | Effect | Reference |

| Carrageenan-induced Paw Edema | Rat | 80 mg/kg | Reduction of paw edema, pleurisy, and cell infiltration | [2] |

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | 20 mg/kg | Reduction of bronchoconstriction in an allergic asthma model | [2] |

| Antigen-induced SRS-A Release | Monkey | 10⁻⁸ - 10⁻⁵ M | Dose-dependent inhibition (55-97%) of Slow-Reacting Substance of Anaphylaxis (SRS-A) release | [1] |

| Experimental Acute Necrotizing Pancreatitis | Rat | N/A | Protective effect observed | [5][8] |

Conclusion

This compound (AA-861) is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and allergy. Its well-defined mechanism of action and chemical properties make it a valuable tool for research into the role of leukotrienes in various pathological processes and a potential lead compound for the development of novel anti-inflammatory and anti-allergic therapies. This guide provides foundational data and methodologies to support scientists and researchers in their ongoing investigations of this compound and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. AA-861 | 80809-81-0 [chemicalbook.com]

- 6. 2,3,5-Trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone (AA861), a selective inhibitor of the 5-lipoxygenase reaction and the biosynthesis of slow-reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. xcessbio.com [xcessbio.com]

- 9. AA-861 - Safety Data Sheet [chemicalbook.com]

- 10. Effect of AA-861, a 5-lipoxygenase inhibitor, on leukotriene synthesis in human polymorphonuclear leukocytes and on cyclooxygenase and 12-lipoxygenase activities in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Docebenone's Impact on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of docebenone, also known as AA-861, on the intricate pathways of arachidonic acid metabolism. This compound has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the underlying biochemical pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Selective 5-Lipoxygenase Inhibition

This compound exerts its primary effect by selectively inhibiting the 5-lipoxygenase enzyme.[1][2] This enzyme is responsible for the initial steps in the conversion of arachidonic acid into leukotrienes, a class of potent inflammatory mediators.[3] The selectivity of this compound for 5-LO over other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and 12-lipoxygenase (12-LO), makes it a valuable tool for studying the specific roles of the 5-LO pathway in various physiological and pathological processes.[4]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound on the 5-lipoxygenase pathway has been quantified in several key studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against 5-LO and its downstream products, 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4).

Table 1: In Vitro Inhibition of 5-Lipoxygenase and its Metabolites by this compound (AA-861)

| Target | Cell/Enzyme System | Stimulus | IC50 Value (µM) | Reference |

| 5-Lipoxygenase | Rat Peritoneal Macrophages | A23187 | Not explicitly stated, but potent inhibition observed | [1] |

| 5-HETE Production | Rat Peritoneal Macrophages | A23187 | Potent inhibition observed | [1] |

| Leukotriene B4 (LTB4) Production | Rat Peritoneal Macrophages | A23187 | Potent inhibition observed | [1] |

Table 2: Inhibition of Slow-Reacting Substance of Anaphylaxis (SRS-A) Release

| Species | Tissue | Stimulus | This compound Concentration (M) | Inhibition (%) | Reference |

| Monkey | Lung Fragments | Antigen | 10⁻⁸ - 10⁻⁵ | 55 - 97 | [2] |

| Guinea Pig | Lung | Immunological | - | Inhibited | [1] |

| Rat | Peritoneal Cavity | Immunological | - | Inhibited | [1] |

Note: SRS-A is now known to be a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5]

Experimental Protocols

The following are detailed methodologies from key experiments that have characterized the effects of this compound on arachidonic acid metabolism.

Inhibition of 5-HETE and LTB4 Formation in Rat Peritoneal Macrophages

This protocol is based on the methodology described in the pharmacological profiling of AA-861.[1]

Objective: To determine the inhibitory effect of this compound on the production of 5-HETE and LTB4 from endogenous arachidonic acid in rat peritoneal macrophages stimulated with a calcium ionophore.

Materials:

-

This compound (AA-861)

-

Rat peritoneal macrophages

-

Calcium ionophore A23187

-

Culture medium (e.g., RPMI 1640)

-

Arachidonic acid (for some experimental arms)

-

Solvents for drug dilution (e.g., DMSO)

-

High-Performance Liquid Chromatography (HPLC) system for metabolite analysis

Procedure:

-

Cell Harvest and Culture: Peritoneal macrophages are harvested from rats and cultured in a suitable medium.

-

Pre-incubation with this compound: The cultured macrophages are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with the calcium ionophore A23187 to induce the release of endogenous arachidonic acid and its subsequent metabolism.

-

Incubation: The cell suspension is incubated for a defined time to allow for the enzymatic conversion of arachidonic acid to 5-HETE and LTB4.

-

Extraction of Metabolites: The reaction is terminated, and the lipid mediators are extracted from the cell suspension using an appropriate organic solvent.

-

Quantification by HPLC: The extracted samples are analyzed by reverse-phase HPLC to separate and quantify the levels of 5-HETE and LTB4. The elution times are compared with those of authentic standards.

-

Data Analysis: The percentage inhibition of 5-HETE and LTB4 formation at each this compound concentration is calculated relative to the vehicle-treated control. IC50 values are then determined from the dose-response curves.

Experimental Workflow for 5-LO Inhibition Assay

References

- 1. Pharmacological profile of AA-861, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 5. Slow-reacting substance of anaphylaxis - Wikipedia [en.wikipedia.org]

Investigating the Therapeutic Potential of Docebenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docebenone, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical pharmacology, and relevant experimental data. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a comprehensive summary of quantitative data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the scientific principles and experimental designs discussed.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous diseases, including asthma, inflammatory bowel disease, and neurodegenerative disorders. The 5-lipoxygenase (5-LO) pathway plays a critical role in the inflammatory cascade by converting arachidonic acid into leukotrienes.[1] Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4), are potent mediators of inflammation, responsible for bronchoconstriction, increased vascular permeability, and chemotaxis of immune cells.[1]

This compound (2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone) is a selective inhibitor of the 5-LO enzyme.[2] Its ability to block the production of leukotrienes at their source presents a promising therapeutic strategy for a range of inflammatory conditions. This document aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the activity of 5-lipoxygenase. The 5-LO pathway is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to leukotriene A4 (LTA4), the precursor for all other leukotrienes.[3] this compound's inhibition of 5-LO effectively halts this entire cascade, preventing the formation of pro-inflammatory leukotrienes.[2]

Signaling Pathway of 5-Lipoxygenase and Inhibition by this compound

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Cell Type | Stimulus | IC50 Value | Reference |

| 5-Lipoxygenase (5-LO) | - | - | 0.8 µM | [2] |

| 5-HETE Production | Rat Peritoneal Macrophages | A23187 | 0.03 µM | [2] |

| Leukotriene B4 (LTB4) Production | Rat Peritoneal Macrophages | A23187 | 0.08 µM | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | Effective Dose | Reference |

| Carrageenan-induced Paw Edema | Rat | Reduction of edema | 80 mg/kg | [2] |

| Carrageenan-induced Pleurisy | Rat | Reduction of pleurisy and cell infiltration | 80 mg/kg | [2] |

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | Reduction of bronchoconstriction | 20 mg/kg | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Inhibition of 5-HETE and LTB4 Production

Objective: To determine the in vitro potency of this compound in inhibiting the production of 5-HETE and LTB4 from stimulated inflammatory cells.

Materials:

-

Rat peritoneal macrophages

-

Calcium ionophore A23187

-

This compound (AA-861)

-

Cell culture medium

-

HPLC system for eicosanoid analysis

Protocol:

-

Isolate peritoneal macrophages from rats following standard procedures.

-

Culture the macrophages in appropriate cell culture medium.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with the calcium ionophore A23187 to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

After incubation, terminate the reaction and extract the eicosanoids (5-HETE and LTB4) from the cell supernatant.

-

Quantify the levels of 5-HETE and LTB4 using a validated HPLC method.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a model of acute inflammation.

Materials:

-

Male Wistar rats (150-200g)

-

Carrageenan solution (1% in sterile saline)

-

This compound (AA-861)

-

Vehicle for this compound administration

-

Pletysmometer or calipers for measuring paw volume

Protocol:

-

Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Ovalbumin-Sensitized Guinea Pig Model of Asthma

Objective: To assess the efficacy of this compound in a preclinical model of allergic asthma.

Materials:

-

Dunkin-Hartley guinea pigs

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

This compound (AA-861)

-

Whole-body plethysmograph for measuring bronchoconstriction

Protocol:

-

Sensitize the guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide.

-

After a sensitization period (e.g., 14-21 days), administer this compound or vehicle to the animals.

-

Challenge the sensitized animals with an aerosol of OVA in a whole-body plethysmograph.

-

Measure the bronchoconstriction response (e.g., enhanced pause - Penh) continuously for a set period after the challenge.

-

Calculate the percentage of inhibition of bronchoconstriction in the this compound-treated groups compared to the vehicle-treated control group.

Therapeutic Potential and Future Directions

The preclinical data presented in this guide strongly suggest that this compound has significant therapeutic potential in the treatment of inflammatory diseases where the 5-LO pathway plays a key pathogenic role. Its potent and selective inhibition of leukotriene synthesis makes it an attractive candidate for conditions such as:

-

Asthma: By inhibiting the production of bronchoconstrictor and pro-inflammatory leukotrienes, this compound could offer a novel therapeutic approach for asthma management.[2]

-

Inflammatory Bowel Disease (IBD): Leukotrienes are known to be elevated in the intestinal mucosa of IBD patients and contribute to inflammation.

-

Rheumatoid Arthritis: LTB4 is a potent chemoattractant for neutrophils, which are abundant in the synovial fluid of patients with rheumatoid arthritis.

-

Other Inflammatory Conditions: The role of leukotrienes in various other inflammatory conditions, including psoriasis, allergic rhinitis, and cardiovascular disease, suggests a broader therapeutic potential for this compound.

Further research is warranted to fully elucidate the clinical potential of this compound. Future studies should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different species, including humans.

-

Toxicology and Safety: Comprehensive toxicology studies to establish a safe dose range for clinical trials.

-

Clinical Trials: Well-designed clinical trials to evaluate the efficacy and safety of this compound in patient populations with relevant inflammatory diseases.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action as a selective 5-lipoxygenase inhibitor. The preclinical data demonstrate its potent anti-inflammatory and anti-allergic effects in relevant in vitro and in vivo models. The information and protocols provided in this technical guide are intended to facilitate further research and development of this compound as a potential novel treatment for a range of inflammatory disorders.

References

The Historical Development of Docebenone as a Research Tool: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Docebenone, also known as AA-861, has carved a significant niche in biomedical research as a potent and selective inhibitor of 5-lipoxygenase (5-LO). This technical guide provides a comprehensive overview of the historical development of this compound, from its initial synthesis to its widespread application as a research tool. We delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its use in both in vitro and in vivo studies. Furthermore, this guide presents visual representations of the signaling pathways influenced by this compound and typical experimental workflows, offering a complete resource for researchers utilizing this important pharmacological agent.

Introduction: The Emergence of a Selective 5-Lipoxygenase Inhibitor

The story of this compound begins in the early 1980s, a period of burgeoning interest in the arachidonic acid cascade and its role in inflammation and allergic diseases. Researchers sought to develop specific inhibitors for the key enzymes in this pathway, namely cyclooxygenases (COXs) and lipoxygenases (LOXs), to dissect their individual contributions to pathophysiology and to develop novel therapeutics.

This compound, with the chemical name 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, emerged from this research as a highly selective inhibitor of 5-lipoxygenase. Its discovery provided the scientific community with a crucial tool to investigate the physiological and pathological roles of 5-LO and its downstream products, the leukotrienes.

Synthesis of this compound

The initial synthesis of this compound was a key step in its establishment as a research tool. While the original synthesis by Yoshimoto et al. in 1982 laid the groundwork, a representative synthetic scheme for a closely related analog, 2,3-dimethoxy-5-methyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, illustrates the core chemical strategy. This synthesis involves the preparation of a substituted benzene derivative followed by an oxidative demethylation to yield the final benzoquinone structure.

A plausible synthetic route for this compound would involve the coupling of a suitably protected 12-hydroxy-5,10-dodecadiynyl side chain to a trimethylhydroquinone precursor, followed by oxidation to the final benzoquinone product.

Mechanism of Action: Targeting the 5-Lipoxygenase Pathway

This compound exerts its biological effects primarily through the potent and selective inhibition of 5-lipoxygenase. 5-LO is the key enzyme responsible for the initial steps in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting 5-LO, this compound effectively blocks the production of leukotriene A4 (LTA4), which is the precursor to all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) that are involved in bronchoconstriction and vascular permeability.

The selectivity of this compound for 5-LO over other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and 12-lipoxygenase (12-LO), has been a critical factor in its utility as a research tool, allowing for the specific interrogation of the 5-LO pathway.

Signaling Pathway Diagram

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line / Enzyme Source | IC50 Value | Reference |

| 5-Lipoxygenase Inhibition | Rat Peritoneal Macrophages | 0.8 µM | (Yoshimoto et al., 1982) |

| 5-HETE Production Inhibition | Rat Peritoneal Macrophages | 0.03 µM | (Ashida et al., 1983) |

| Leukotriene B4 Production Inhibition | Rat Peritoneal Macrophages | 0.08 µM | (Ashida et al., 1983) |

| Leukotriene C4 Generation Inhibition | Human Polymorphonuclear Leukocytes | 1 x 10-8 M | (Tsunemoto et al., 1986) |

| Leukotriene B4 Generation Inhibition | Human Polymorphonuclear Leukocytes | 3 x 10-7 M | (Tsunemoto et al., 1986) |

| Anti-proliferative Activity | HTB-26 (Breast Cancer) | 10-50 µM | [1] |

| Anti-proliferative Activity | PC-3 (Prostate Cancer) | 10-50 µM | [1] |

| Anti-proliferative Activity | HepG2 (Hepatocellular Carcinoma) | 10-50 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Dosage | Effect | Reference |

| Carrageenan-induced Paw Edema | Rat | 80 mg/kg | Reduction of paw edema, pleurisy, and cell infiltration | (Ashida et al., 1983) |

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | 20 mg/kg | Reduction of bronchoconstriction | (Ashida et al., 1983) |

| Acute Necrotizing Pancreatitis | Rat | 30-60 mg/kg | Protective effect | |

| Antigen-induced SRS-A Release | Monkey | 10-8 - 10-5 M | 55-97% suppression |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase activity.

Materials:

-

Recombinant human 5-lipoxygenase or isolated polymorphonuclear leukocytes (PMNs)

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Spectrophotometer or fluorometer

-

Lipoxygenase activity assay kit (e.g., measuring the formation of hydroperoxides)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, the 5-lipoxygenase enzyme source, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at the appropriate wavelength, corresponding to the formation of the 5-LO product (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the rats overnight before the experiment with free access to water.

-

Administer this compound or vehicle orally or intraperitoneally at the desired doses.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Experimental Workflow and Signaling Pathway Analysis

This compound is a valuable tool for dissecting the role of the 5-LO pathway in various biological processes. Below is a conceptual experimental workflow and a diagram of a downstream signaling pathway that can be investigated using this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow using this compound.

Downstream Signaling Pathway: 5-LO and PI3K/Akt

Recent studies have suggested a potential link between the 5-lipoxygenase pathway and the PI3K/Akt signaling cascade, which is a crucial regulator of cell survival, proliferation, and inflammation. This compound can be used to investigate this crosstalk. Inhibition of 5-LO by this compound may lead to alterations in the phosphorylation status of Akt and its downstream targets, thereby influencing cellular responses.

Caption: Potential crosstalk between 5-LO and PI3K/Akt signaling.

Conclusion

This compound has proven to be an invaluable research tool for elucidating the complex roles of the 5-lipoxygenase pathway in health and disease. Its high selectivity and well-characterized in vitro and in vivo activities have enabled researchers to specifically probe the functions of leukotrienes in a wide range of pathological conditions, including inflammation, allergy, and cancer. This technical guide provides a comprehensive resource for scientists and researchers, summarizing the historical development, mechanism of action, quantitative data, and experimental protocols associated with this compound, thereby facilitating its continued and effective use in advancing biomedical research.

References

Docebenone in Neuroinflammation: A Technical Guide to Preliminary Studies and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurodegenerative disorders. The arachidonic acid cascade, particularly the 5-lipoxygenase (5-LOX) pathway which leads to the production of pro-inflammatory leukotrienes, has emerged as a promising target for therapeutic intervention. Docebenone (also known as AA-861), a potent and selective 5-LOX inhibitor, presents a compelling candidate for mitigating neuroinflammatory processes. This technical guide provides an in-depth overview of the preliminary preclinical evidence for this compound in the context of neurological insults, details relevant experimental methodologies, and outlines the key signaling pathways implicated in its potential mechanism of action. While direct studies on this compound in specific neuroinflammatory cell models are nascent, existing data from cerebral ischemia models, coupled with the established role of 5-LOX in neurodegeneration, underscore the need for further investigation.

Introduction: The Role of 5-Lipoxygenase in Neuroinflammation

Neuroinflammation and oxidative stress are key contributors to the progressive damage observed in various neurodegenerative diseases.[1] The enzyme 5-lipoxygenase (5-LOX) is a pivotal player in the inflammatory cascade, catalyzing the conversion of arachidonic acid into pro-inflammatory leukotrienes.[1] Notably, 5-LOX is expressed in the central nervous system (CNS) and has been implicated in the pathology of neurodegenerative conditions.[1] Inhibition of the 5-LOX pathway has been shown to be neuroprotective in several models of neurodegenerative disease.[2][3] For instance, pharmacological inhibition of 5-LOX activating protein (FLAP) has been demonstrated to protect dopaminergic neurons in models of Parkinson's disease.[1] These findings suggest that targeting 5-LOX with specific inhibitors could be a viable therapeutic strategy to quell neuroinflammation and its detrimental consequences.

This compound (AA-861): A Selective 5-Lipoxygenase Inhibitor

This compound (AA-861) is a potent, selective, and orally active inhibitor of 5-lipoxygenase.[4] It has been shown to competitively inhibit 5-lipoxygenase from guinea pig peritoneal polymorphonuclear leukocytes with an ID50 of 0.8 microM, without significantly affecting 12-lipoxygenases or fatty acid cyclooxygenase at concentrations below 10 microM.[5] Its ability to suppress the formation of slow-reacting substance of anaphylaxis (a mixture of leukotrienes) further highlights its specificity for the 5-LOX pathway.[5]

Preclinical Evidence of this compound in a Model of Cerebral Ischemia

A key preliminary study investigated the effects of this compound (AA-861) on cerebral edema and leukotriene C4 (LTC4) levels following transient cerebral ischemia in gerbils. This study provides the most direct available evidence for the potential of this compound in a CNS condition with a significant neuroinflammatory component.

Quantitative Data

The following tables summarize the key quantitative findings from the study by Nakagomi et al. (1989).

Table 1: Effect of this compound (AA-861) Pretreatment on Brain Leukotriene C4 (LTC4) Levels Following Transient Ischemia

| Treatment Group | Reperfusion Time | Brain LTC4 Level (pg/mg protein) | % Inhibition |

| Sham | - | ~20 | - |

| Vehicle + Ischemia | 2 hours | ~120 | - |

| This compound (1000 mg/kg) + Ischemia | 2 hours | ~30 | >90% |

| Vehicle + Ischemia | 6 hours | ~80 | - |

| This compound (1000 mg/kg) + Ischemia | 6 hours | ~40 | ~50% |

Table 2: Effect of this compound (AA-861) Pretreatment on Specific Gravity of Brain Tissue Following Transient Ischemia

| Brain Region | Reperfusion Time | Vehicle + Ischemia (Specific Gravity) | This compound (1000 mg/kg) + Ischemia (Specific Gravity) |

| Cortex | 6 hours | Decreased | Significantly Higher than Vehicle |

| Subcortex | 6 hours | Decreased | Significantly Higher than Vehicle |

A higher specific gravity indicates less edema.

Experimental Protocol: Transient Cerebral Ischemia in Gerbils

Objective: To evaluate the effect of the 5-lipoxygenase inhibitor this compound (AA-861) on brain leukotriene C4 (LTC4) levels and cerebral edema formation following transient ischemia in gerbils.[6]

Animal Model: Gerbils.

Ischemia Induction:

-

Occlusion of both common carotid arteries for 20 minutes to induce transient global cerebral ischemia.[6]

-

Reperfusion was initiated by releasing the occlusion.

Drug Administration:

-

This compound (AA-861) was administered as a pretreatment at a dose of 1000 mg/kg.[6]

-

The vehicle was administered to the control group.

Outcome Measures:

-

Brain LTC4 Levels: Measured at 1, 2, and 6 hours of reperfusion.[6] Brain tissue was processed, and LTC4 levels were quantified, likely using a radioimmunoassay or a similar sensitive immunoassay.

-

Cerebral Edema: Assessed by measuring the specific gravity of the cortex and subcortex at 6 hours of reperfusion.[6] A decrease in specific gravity is indicative of an increase in water content (edema).

-

Cerebral Blood Flow (CBF): Monitored to ensure that the effects of this compound were not due to alterations in blood flow.[6]

Key Findings:

-

Transient ischemia led to a significant increase in brain LTC4 levels.[6]

-

Pretreatment with this compound (1000 mg/kg) significantly inhibited the reperfusion-induced increase in brain LTC4.[6]

-

This compound pretreatment significantly attenuated the development of cerebral edema at 6 hours of reperfusion, as indicated by a higher specific gravity in both the cortex and subcortex compared to vehicle-treated animals.[6]

-

This compound did not significantly alter cerebral blood flow during reperfusion, suggesting its protective effects are independent of hemodynamic changes.[6]

Putative Signaling Pathways in this compound-Mediated Neuroprotection

While direct evidence for this compound's modulation of specific signaling pathways in neuroinflammatory cells is still needed, its action as a 5-LOX inhibitor suggests its likely involvement in downstream pathways known to be activated by leukotrienes and involved in neuroinflammation. The primary candidates are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The 5-Lipoxygenase (5-LOX) Pathway

This compound directly targets the 5-LOX enzyme, which is responsible for the synthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators that can contribute to neuronal damage.

The NF-κB Signaling Pathway

The NF-κB transcription factor family is a master regulator of the inflammatory response.[7] In the CNS, NF-κB activation in microglia and astrocytes can lead to the production of pro-inflammatory cytokines and chemokines, exacerbating neuronal damage.[7][8] Leukotrienes can activate the NF-κB pathway. Therefore, by inhibiting leukotriene synthesis, this compound may indirectly suppress NF-κB activation.

The MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, p38, and JNK) are also crucial in regulating cellular responses to a variety of stimuli, including inflammatory signals.[9] In neuroinflammation, activation of MAPK pathways in glial cells contributes to the production of inflammatory mediators.[9] Similar to NF-κB, leukotrienes can also trigger MAPK signaling. Thus, this compound's inhibition of 5-LOX could lead to reduced MAPK activation.

Experimental Workflow for Investigating this compound in Neuroinflammation

Based on the available information and standard practices in the field, a logical experimental workflow to further investigate the role of this compound in neuroinflammation is proposed below.

Conclusion and Future Directions

The preliminary evidence, primarily from a model of cerebral ischemia, suggests that this compound (AA-861) has the potential to mitigate CNS injury, likely through its established mechanism as a 5-lipoxygenase inhibitor. The significant reduction in leukotriene C4 levels and subsequent attenuation of cerebral edema provide a strong rationale for its further investigation in the context of neuroinflammation.

Future research should focus on elucidating the direct effects of this compound on key neuroinflammatory cell types, including microglia and astrocytes. Investigating its impact on cytokine and chemokine production, as well as its ability to modulate the NF-κB and MAPK signaling pathways in these cells, will be critical. Furthermore, evaluating the efficacy of this compound in a wider range of preclinical models of neurodegenerative diseases characterized by a prominent neuroinflammatory component is warranted. Such studies will be instrumental in validating this compound as a potential therapeutic agent for a host of debilitating neurological disorders.

References

- 1. Protection of dopaminergic neurons by 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-Lipoxygenase Inhibitor Zileuton Confers Neuroprotection against Glutamate Oxidative Damage by Inhibiting Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2,3,5-Trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone (AA861), a selective inhibitor of the 5-lipoxygenase reaction and the biosynthesis of slow-reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of the 5-lipoxygenase inhibitor AA-861 on cerebral edema after transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System[v1] | Preprints.org [preprints.org]

- 8. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 9. Advances of the MAPK pathway in the treatment of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Lipoxygenase Inhibitors in Basic Research: A Technical Guide to Docebenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-lipoxygenase (5-LOX) pathway is a critical mediator of inflammation through the production of leukotrienes, a class of potent lipid signaling molecules. Inhibition of this pathway represents a promising therapeutic strategy for a range of inflammatory diseases. Docebenone (also known as AA-861) is a potent and selective 5-LOX inhibitor that has emerged as a valuable tool in basic research to elucidate the role of the 5-LOX pathway in various physiological and pathological processes. This technical guide provides an in-depth overview of the basic research applications of 5-LOX inhibitors, with a specific focus on this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its use, and visualizations of the signaling pathways and experimental workflows involved.

Introduction to 5-Lipoxygenase and its Inhibition

5-Lipoxygenase is a key enzyme in the metabolic cascade of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane.[1][2][3] Upon cellular stimulation, 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4).[3][4] LTA4 is an unstable epoxide that is subsequently converted to either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase, or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[3][4] These leukotrienes are potent inflammatory mediators, contributing to processes such as neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.[5]

Given their central role in inflammation, the inhibition of 5-LOX and the subsequent reduction in leukotriene production is a key area of interest for therapeutic intervention in inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease. 5-LOX inhibitors are a class of compounds that block the activity of the 5-LOX enzyme, thereby preventing the synthesis of leukotrienes.

This compound: A Potent and Selective 5-LOX Inhibitor

This compound (AA-861) is a synthetic compound that has been identified as a potent and selective inhibitor of the 5-lipoxygenase enzyme.[1] Its selectivity for 5-LOX over other enzymes in the arachidonic acid cascade, such as cyclooxygenases, makes it a valuable tool for specifically investigating the role of the 5-LOX pathway.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's inhibitory strength.

| System | Target | IC50 Value | Reference |

| Human Polymorphonuclear Leukocytes | Leukotriene B4 (LTB4) Synthesis | 3 x 10⁻⁷ M | [6] |

| Human Polymorphonuclear Leukocytes | Leukotriene C4 (LTC4) Synthesis | 1 x 10⁻⁸ M | [6] |

| Guinea-pig Lung (antigen-induced) | Leukotriene D4 (iLTD4) Release | Potency greater than REV-5901, phenidone, nafazatrom, NDGA, and BW755C |

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by 5-LOX inhibitors and the typical workflows for their investigation is crucial for researchers.

The 5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Screening 5-LOX Inhibitors

This diagram outlines a typical workflow for screening and characterizing potential 5-LOX inhibitors like this compound.

Detailed Experimental Protocols

In Vitro 5-LOX Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the direct inhibitory effect of a compound on 5-LOX activity.[2][3][7]

Materials:

-

Purified human recombinant 5-LOX enzyme

-

5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 1 mM ATP)

-

Arachidonic Acid (substrate)

-

Fluorescent probe (e.g., a probe that fluoresces upon oxidation by lipoxygenase products)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in 5-LOX Assay Buffer. Also, prepare a vehicle control (solvent only).

-

In a 96-well black microplate, add the following to each well:

-

5-LOX Assay Buffer

-

Test compound (this compound dilutions) or vehicle control

-

Purified 5-LOX enzyme

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Add the fluorescent probe to each well.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 10-20 minutes at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 500/536 nm).

-

Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of the inhibitor and the control.

-

Determine the percent inhibition for each concentration and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Measurement of Leukotriene B4 and C4 Production in Human Neutrophils

This protocol details the measurement of leukotriene production in a cellular context, providing a more physiologically relevant assessment of 5-LOX inhibition.[8][9][10]

Materials:

-

Freshly isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Calcium ionophore (e.g., A23187)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Methanol

-

Internal standards for LTB4 and LTC4

-

Solid-phase extraction (SPE) cartridges

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mobile phase for HPLC (e.g., a mixture of methanol, water, and acetic acid)

Procedure:

-

Pre-incubate isolated human neutrophils in HBSS with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Stimulate the neutrophils with a calcium ionophore (e.g., 5 µM A23187) for 10-15 minutes at 37°C to induce leukotriene synthesis.

-

Terminate the reaction by adding cold methanol to precipitate proteins.

-

Centrifuge the samples to pellet the cell debris.

-

Collect the supernatant and add internal standards for LTB4 and LTC4.

-

Perform solid-phase extraction (SPE) to purify and concentrate the leukotrienes from the supernatant.

-

Evaporate the eluate from the SPE to dryness under a stream of nitrogen.

-

Reconstitute the sample in the HPLC mobile phase.

-

Inject the sample onto an HPLC system equipped with a C18 reverse-phase column.

-